molecular formula C9H14O4 B13568405 rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid

rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid

Cat. No.: B13568405
M. Wt: 186.20 g/mol
InChI Key: BPGFTVZXNNULMU-DGUCWDHESA-N
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Description

rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid: is a complex organic compound characterized by its unique hexahydrocyclopenta[d][1,3]dioxole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of primary alcohols and aldehydes, which are oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing robust and efficient oxidizing agents to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using strong oxidizing agents.

    Reduction: Reduction to corresponding alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Uniqueness: rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid stands out due to its unique hexahydrocyclopenta[d][1,3]dioxole structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(3aR,6aS)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-9(2)12-6-3-5(8(10)11)4-7(6)13-9/h5-7H,3-4H2,1-2H3,(H,10,11)/t5?,6-,7+

InChI Key

BPGFTVZXNNULMU-DGUCWDHESA-N

Isomeric SMILES

CC1(O[C@@H]2CC(C[C@@H]2O1)C(=O)O)C

Canonical SMILES

CC1(OC2CC(CC2O1)C(=O)O)C

Origin of Product

United States

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